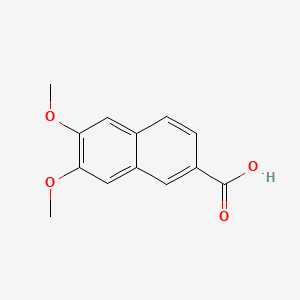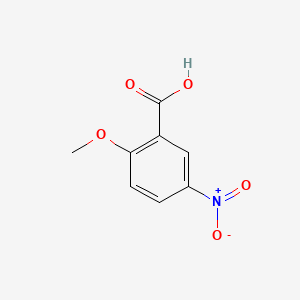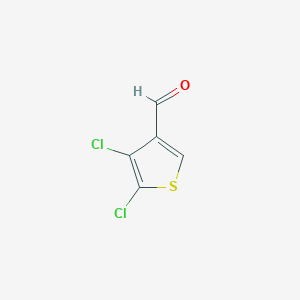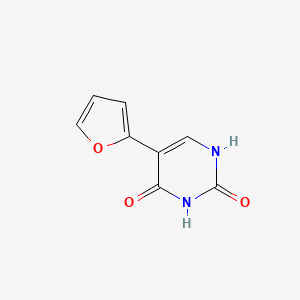
2,4-ジフェニルイミダゾール
概要
説明
2,4-Diphenylimidazole is an organic compound with the chemical formula C15H12N2. It is a white crystalline solid that is soluble in some organic solvents, such as ethanol and dichloromethane . This compound is part of the imidazole family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2,4-Diphenylimidazole has a wide range of applications in scientific research:
作用機序
Target of Action
2,4-Diphenylimidazole, also known as 2,4-Diphenyl-1H-imidazole, has been identified as a potent inhibitor of the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1,4-linked alpha-glucose residues to release single alpha-glucose molecules .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity .
Biochemical Pathways
By inhibiting α-glucosidase, 2,4-Diphenylimidazole affects the carbohydrate digestion pathway. This results in a reduction in the rate of carbohydrate digestion, leading to a slower release of glucose into the bloodstream . This can help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in individuals with diabetes .
Pharmacokinetics
These studies can provide insights into the potential bioavailability and pharmacokinetic properties of 2,4-Diphenylimidazole .
Result of Action
The primary result of 2,4-Diphenylimidazole’s action is the inhibition of α-glucosidase and the subsequent reduction in the rate of carbohydrate digestion . This leads to a slower release of glucose into the bloodstream, helping to manage postprandial hyperglycemia .
Safety and Hazards
将来の方向性
Research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Diphenylimidazole can be synthesized through several methods. One common method involves the condensation of benzil with benzaldehyde in the presence of ammonium acetate . This reaction typically requires heating under reflux conditions to facilitate the formation of the imidazole ring.
Another method involves the use of fluorinated graphene oxide as a catalyst. In this approach, benzil, different aldehydes, and ammonium acetate are reacted together to form 2,4,5-triarylimidazole derivatives . This method is noted for its efficiency and the ability to recover and reuse the catalyst multiple times without significant loss in activity.
Industrial Production Methods
Industrial production of 2,4-Diphenylimidazole often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. The choice of solvents and purification methods also plays a significant role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
2,4-Diphenylimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole-2-thiones, which are known for their biological activities.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted imidazoles.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole-2-thiones, and other derivatives that have significant biological and chemical properties .
類似化合物との比較
2,4-Diphenylimidazole can be compared with other similar compounds, such as:
4,5-Diphenylimidazole: This compound has similar structural features but differs in the position of the phenyl groups, which can affect its reactivity and biological activity.
2,4,5-Triphenylimidazole: This compound has an additional phenyl group, which can enhance its stability and interaction with biological targets.
Imidazole-2-thiones: These compounds have a sulfur atom in place of one of the nitrogen atoms, which can significantly alter their chemical properties and biological activities.
The uniqueness of 2,4-Diphenylimidazole lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
2,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304756 | |
| Record name | 2,4-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-83-7 | |
| Record name | 2,4-Diphenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)










